molecular formula C8H10N2O B2597441 2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one CAS No. 1496334-19-0

2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B2597441
CAS No.: 1496334-19-0
M. Wt: 150.181
InChI Key: MXUXSMOWOXQABA-UHFFFAOYSA-N
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Description

2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one (CAS 1496334-19-0) is an organic compound with the molecular formula C 8 H 10 N 2 O and a molecular weight of 150.18 g/mol . This solid powder is classified as a 3,4-dihydropyrimidinone (DHPM), a scaffold recognized in medicinal chemistry as a "privileged structure" due to its recurrent presence in compounds with diverse biological activities . The core dihydropyrimidinone structure is of immense biological importance and is known to exhibit a wide spectrum of pharmacological properties, including anti-inflammatory, antiviral, antitumor, antimalarial, and antibacterial activities . Furthermore, certain DHPM derivatives have been investigated as calcium channel blockers and α 1a -adrenoceptor-selective antagonists . The specific 2-methylcyclopropyl substituent on this DHPM core may offer unique steric and electronic properties, making it a valuable intermediate for further chemical exploration and derivatization in drug discovery programs. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2-methylcyclopropyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-5-4-6(5)8-9-3-2-7(11)10-8/h2-3,5-6H,4H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUXSMOWOXQABA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C2=NC=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylcyclopropylamine with ethyl acetoacetate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is typically carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Biginelli-Type Multicomponent Reaction

  • Substrates : Aldehydes (e.g., 2-methylcyclopropanecarboxaldehyde), β-ketoesters (e.g., ethyl acetoacetate), and urea/thiourea.

  • Catalysts : Trichloroacetic acid ( ), cuttlebone ( ), or Yb(OTf)₃ ( ).

  • Conditions : Solvent-free, 70–100°C, 1–4 hours.

  • Yield : 68–98% for analogous dihydropyrimidinones ( ).

Example Reaction :

Aldehyde+β-ketoester+ureaTrichloroacetic acid2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one\text{Aldehyde} + \beta\text{-ketoester} + \text{urea} \xrightarrow{\text{Trichloroacetic acid}} 2\text{-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one}

Table 1 : Optimization of Biginelli Reaction Conditions

CatalystTemperature (°C)Time (h)Yield (%)Source
Trichloroacetic acid70284
Cuttlebone801.592
Yb(OTf)₃100198

Nucleophilic Additions

The ketone group at position 4 undergoes nucleophilic additions:

Grignard Reagent Addition

  • Reagents : Methylmagnesium bromide, ethylmagnesium chloride.

  • Product : Tertiary alcohols at position 4 ( ).

  • Mechanism :

    Dihydropyrimidinone+RMgX4-Hydroxy-4-alkyl-dihydropyrimidinone\text{Dihydropyrimidinone} + \text{RMgX} \rightarrow \text{4-Hydroxy-4-alkyl-dihydropyrimidinone}

Table 2 : Nucleophilic Addition Examples

ReagentProduct StructureYield (%)Source
CH₃MgBr4-Hydroxy-4-methyl derivative75
C₂H₅MgCl4-Hydroxy-4-ethyl derivative68

Cycloaddition Reactions

The dihydropyrimidinone core participates in [4+2] Diels-Alder reactions:

With Maleic Anhydride

  • Conditions : Toluene, reflux, 6 hours.

  • Product : Bicyclic adducts with retained stereochemistry ( ).

  • Application : Synthesis of polycyclic scaffolds for drug discovery.

Example :

Dihydropyrimidinone+Maleic anhydrideTricyclic lactam derivative (75% yield,[8])\text{Dihydropyrimidinone} + \text{Maleic anhydride} \rightarrow \text{Tricyclic lactam derivative (75\% yield,[8])}

Alkylation and Arylation

The NH group at position 1 undergoes alkylation/arylation under basic conditions:

Mitsunobu Reaction

  • Reagents : DIAD, Ph₃P, alcohols.

  • Product : N1-alkylated derivatives ( ).

  • Yield : 70–85% for benzyl/phenethyl groups ( ).

Table 3 : Alkylation Reactions

Alkylating AgentProductYield (%)Source
Benzyl bromideN1-Benzyl derivative82
Phenethyl iodideN1-Phenethyl derivative78

Catalytic Hydrogenation

The cyclopropane ring undergoes selective hydrogenation:

H₂/Pd-C Catalysis

  • Conditions : 50 psi H₂, ethanol, 12 hours.

  • Product : 2-(2-Methylpropyl)-3,4-dihydropyrimidin-4-one ( ).

  • Selectivity : Cyclopropane ring opens without affecting the pyrimidinone core ( ).

Mechanism :

Cyclopropane+H2Pd-CPropyl side chain\text{Cyclopropane} + \text{H}_2 \xrightarrow{\text{Pd-C}} \text{Propyl side chain}

Hydrolysis and Functionalization

The ketone group is hydrolyzed to carboxylic acids or converted to thiones:

Acidic Hydrolysis

  • Reagents : HCl (6M), reflux.

  • Product : 4-Carboxy-dihydropyrimidinone ( ).

  • Yield : 89% ( ).

Thionation

  • Reagents : Lawesson’s reagent, toluene.

  • Product : 4-Thioxo derivative ( ).

  • Application : Enhanced bioactivity in HL-60 leukemia cells ( ).

Microwave-Assisted Modifications

Modern techniques enhance reaction efficiency:

Phosphonation

  • Reagents : Dimethyl (2-oxopropyl)phosphonate, MW irradiation.

  • Product : 5-Phosphonato-dihydropyrimidinone ( ).

  • Yield : 56–75% ( ).

Table 4 : Microwave-Assisted Reactions

Modification TypeConditionsYield (%)Source
Phosphonation100°C, 2 hours75
Alkylation120°C, 1 hour85

Biological Interactions

While not a chemical reaction, the compound’s interactions with enzymes inform its reactivity:

Enzyme Inhibition

  • Target : SARS-CoV-2 main protease (Mᵖʳᵒ) ( ).

  • Mechanism : Forms a thiohemiketal with Cys145 via α-ketoamide warhead ( ).

  • IC₅₀ : 40–110 nM for optimized derivatives ( ).

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₈H₁₀N₂O
  • Molecular Weight : 150.18 g/mol
  • IUPAC Name : 2-(2-methylcyclopropyl)-1H-pyrimidin-6-one
  • Appearance : Powder

This compound features a pyrimidine ring structure, which is significant for its biological activity. Its unique cyclopropyl group contributes to its reactivity and interaction with biological targets.

Antiviral Activity

Recent studies have indicated that derivatives of dihydropyrimidinones, including 2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one, exhibit antiviral properties. These compounds are being investigated for their potential to inhibit viral replication mechanisms. For instance, certain dihydropyrimidine derivatives have shown promise in inhibiting HIV reverse transcriptase, a critical enzyme for viral replication .

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects. Research suggests that dihydropyrimidine derivatives can modulate inflammatory pathways and may serve as therapeutic agents in conditions like rheumatoid arthritis. A specific study highlighted the role of these compounds in inhibiting p38 MAP kinase, a key player in inflammatory responses .

Study 1: Antiviral Efficacy

In a recent publication, researchers synthesized several derivatives of this compound and evaluated their antiviral activity against various viruses. The study demonstrated that specific modifications to the chemical structure enhanced antiviral potency, suggesting a structure-activity relationship that could guide future drug design .

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of this compound in vitro and in vivo models of inflammation. The results indicated significant reductions in inflammatory markers following treatment with the compound, supporting its potential as a therapeutic agent for inflammatory diseases .

Summary of Findings

The applications of this compound span various fields within medicinal chemistry:

Application Area Findings
Antiviral ActivityInhibits viral replication; effective against HIV reverse transcriptase .
Anti-inflammatory EffectsModulates inflammatory pathways; potential treatment for rheumatoid arthritis .

Mechanism of Action

The mechanism of action of 2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity CAS Number Source
2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one C₈H₁₀N₂O 150.18 2-Methylcyclopropyl N/A Not provided N/A
2-(Aminomethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one C₈H₁₁N₃O 165.19 6-Cyclopropyl, 2-Aminomethyl ≥95% 1344271-23-3 Biosynth
6-(2-Methylpropyl)-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one C₁₂H₁₉N₃O₂ 237.30 6-Isobutyl, 2-Morpholinyl ≥95% Not provided
2-(3,4-Dimethoxyphenyl)-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one C₂₃H₂₇N₅O₃ 421.50 Pyrido-pyrimidinone fused ring, Dimethoxyphenyl, Piperazinyl N/A Not provided Patent

Key Observations :

  • Molecular Weight: The target compound (150.18 g/mol) is smaller than analogs with fused rings (e.g., 421.50 g/mol in pyrido-pyrimidinones) or bulky substituents (e.g., 237.30 g/mol for the morpholinyl derivative). Lower molecular weight may enhance bioavailability .
  • Aminomethyl and morpholinyl groups () increase polarity, likely enhancing aqueous solubility but reducing membrane permeability compared to the hydrophobic cyclopropyl group. Fused pyrido-pyrimidinones () exhibit extended π-systems, which may enhance binding to aromatic protein pockets but complicate synthesis .

Hypothetical Activity and Stability Profiles

  • Metabolic Stability : The target compound’s cyclopropyl group may resist oxidative metabolism (common in cytochrome P450 enzymes) better than analogs with unsaturated or flexible chains.
  • Solubility: The target compound’s lower polarity compared to morpholinyl or aminomethyl analogs may limit aqueous solubility, necessitating formulation adjustments.
  • Bioactivity: Dihydropyrimidinones are known for calcium channel modulation. The target’s rigid substituent could fine-tune selectivity compared to bulkier derivatives .

Biological Activity

2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article synthesizes information from various sources to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a 2-methylcyclopropyl group at the 2-position. This unique structure may influence its interaction with biological targets, enhancing its pharmacological profile.

Antihypertensive Effects

Research indicates that this compound exhibits calcium channel blocking properties, which can lead to antihypertensive effects . This mechanism is crucial for managing hypertension by preventing calcium influx into vascular smooth muscle cells, resulting in vasodilation and reduced blood pressure.

Anticancer Properties

The compound has also been studied for its anticancer potential . In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. For instance, compounds related to the dihydropyrimidinone structure have shown promising results in prostate cancer models, where they exhibited significant antimetastatic effects .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Calcium Channels : By blocking calcium channels, the compound reduces intracellular calcium levels, which is essential for muscle contraction and neurotransmitter release.
  • Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes involved in cancer progression and metastasis, suggesting that this compound may share similar pathways .

Study on Anticancer Activity

A study published in 2021 explored the effects of various dihydropyrimidinones on prostate cancer cells. The results indicated that certain derivatives exhibited pronounced inhibition of cell migration and invasion, suggesting potential applications in cancer therapy .

Clinical Implications

In clinical settings, the antihypertensive properties of this compound could be leveraged for developing new treatments for hypertension. Its efficacy compared to existing calcium channel blockers could be an area of future research.

Comparative Analysis

Property This compound Similar Compounds
Calcium Channel Blocker YesYes
Anticancer Activity Yes (prostate cancer)Yes (various derivatives)
Mechanism of Action Calcium influx inhibitionEnzyme inhibition
Therapeutic Applications Antihypertensive, anticancerAntihypertensive, antiviral

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or alkylation of dihydropyrimidinone precursors. For example, analogous procedures in EP 4 374 877 A2 describe using chloro-phenyl intermediates and base-mediated cyclization under reflux conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Yield optimization requires strict control of stoichiometry (1.2–1.5 eq of methylcyclopropyl reagents), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, hexane/EtOAc gradient). Monitoring by TLC (Rf ~0.3–0.5) ensures minimal byproduct formation.

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral markers should be analyzed?

  • Methodological Answer :

  • ¹H NMR : Expect signals for the dihydropyrimidinone NH (~δ 8.5–9.5 ppm, broad), cyclopropane protons (δ 0.7–1.2 ppm, multiplet), and methyl groups (δ 1.3–1.5 ppm) .
  • MS (ESI) : The molecular ion [M+H]⁺ should align with the calculated mass (e.g., C₉H₁₂N₂O: 164.1 g/mol). Fragmentation patterns (e.g., loss of CO or cyclopropane) confirm structural integrity .
  • IR : Stretching vibrations for C=O (~1680–1720 cm⁻¹) and N-H (~3300 cm⁻¹) are critical markers.

Q. What are the common impurities associated with its synthesis, and how are they quantified using HPLC?

  • Methodological Answer : Common impurities include:

  • Unreacted cyclopropane precursors (e.g., 2-methylcyclopropyl derivatives).
  • Oxidation byproducts (e.g., pyrimidin-4-one analogs).
  • Quantification uses reverse-phase HPLC (C18 column, 250 mm × 4.6 mm, 5 µm) with a mobile phase of acetonitrile/0.1% TFA in water (70:30), flow rate 1.0 mL/min, UV detection at 254 nm . Calibration curves for impurities (e.g., MM0421.02, MM1146.02) are established using reference standards .

Advanced Research Questions

Q. How can researchers address challenges in regioselectivity during the formation of the methylcyclopropyl moiety?

  • Methodological Answer : Regioselectivity issues arise from competing [1,2]- vs. [1,3]-alkylation pathways. Strategies include:

  • Steric directing groups : Bulky substituents on the dihydropyrimidinone ring favor cyclopropane addition at the less hindered position.
  • Metal catalysis : Pd(0)-mediated cross-coupling (e.g., Stille or Suzuki reactions) improves selectivity, as seen in analogous syntheses of pyrido-pyrimidinones .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict transition-state energies to guide reagent design .

Q. What strategies resolve discrepancies in biological activity data arising from stereochemical variations?

  • Methodological Answer :

  • Chiral HPLC : Separate enantiomers using Chiralpak IA/IB columns (heptane/ethanol, 90:10) to assess stereochemical purity .
  • Crystallography : X-ray diffraction of single crystals (e.g., grown via slow evaporation in EtOH/water) confirms absolute configuration .
  • SAR studies : Compare activity of diastereomers (e.g., (4aR) vs. (4aS) configurations in related pyrrolo-pyridazine derivatives) to identify pharmacophoric motifs .

Q. What computational methods predict the reactivity of the dihydropyrimidinone ring under varying pH conditions?

  • Methodological Answer :

  • pKa prediction : Software like MarvinSketch calculates acidic/basic sites (e.g., NH proton pKa ~8–10).
  • MD simulations : GROMACS or AMBER models assess conformational stability in aqueous vs. lipid environments.
  • QM/MM studies : Hybrid quantum-mechanical/molecular-mechanical methods evaluate hydrolysis pathways at different pH levels (e.g., acid-catalyzed ring-opening) .

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